molecular formula C11H20N2O2 B6355478 (1R,4R,6S)-tert-butyl 6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate CAS No. 1433638-95-9

(1R,4R,6S)-tert-butyl 6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate

Cat. No.: B6355478
CAS No.: 1433638-95-9
M. Wt: 212.29 g/mol
InChI Key: WDLJVXLPYIOWOZ-HRDYMLBCSA-N
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Description

(1R,4R,6S)-tert-butyl 6-amino-2-azabicyclo[221]heptane-2-carboxylate is a bicyclic compound with a unique structure that makes it an interesting subject for various scientific studies

Mechanism of Action

Target of Action

The primary targets of the compound “(1R,4R,6S)-tert-butyl 6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate” are currently unknown. This compound belongs to the class of 2-azabicyclo[2.2.1]heptanes

Mode of Action

Compounds in the 2-azabicyclo[221]heptane class are known to interact with their targets through various mechanisms, including binding to active sites, allosteric modulation, and covalent modification . The specific mode of action for this compound would depend on its target and the nature of the interaction.

Biochemical Pathways

2-azabicyclo[221]heptanes are known to be involved in a variety of biological processes, including signal transduction, enzymatic reactions, and cellular transport . The specific pathways affected by this compound would depend on its targets and mode of action.

Pharmacokinetics

The presence of the tert-butyl group and the bicyclic structure may also affect its metabolic stability .

Result of Action

Based on the known activities of other 2-azabicyclo[221]heptanes, it may have potential effects on cellular signaling, enzymatic activity, or transport processes .

Action Environment

The action of this compound may be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. For example, the compound’s activity could be affected by the pH of the environment due to the presence of the amino group, which can accept or donate protons depending on the pH . Additionally, the compound’s stability and activity could be influenced by temperature and the presence of other molecules that may interact with it.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,4R,6S)-tert-butyl 6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Azabicycloheptane Core: This step involves the cyclization of a suitable precursor to form the azabicycloheptane structure.

    Introduction of the Amino Group: The amino group is introduced through a nucleophilic substitution reaction, often using reagents like ammonia or amines.

    Attachment of the tert-Butyl Group: The tert-butyl group is introduced via alkylation reactions, typically using tert-butyl halides under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, optimized reaction conditions (temperature, pressure, solvents), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(1R,4R,6S)-tert-butyl 6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or aryl halides in the presence of a base (e.g., sodium hydride) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro derivatives, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

(1R,4R,6S)-tert-butyl 6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its unique structure.

    Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl carbamate: Similar in having a tert-butyl group but differs in the core structure.

    tert-Butyl-N-methylcarbamate: Shares the tert-butyl group but has a different functional group.

    N-Boc-hydroxylamine: Contains a tert-butyl group and an amino functionality but differs in overall structure.

Uniqueness

(1R,4R,6S)-tert-butyl 6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate is unique due to its azabicycloheptane core, which imparts distinct chemical and biological properties. This structural feature sets it apart from other compounds with similar functional groups but different core structures.

Properties

IUPAC Name

tert-butyl (1R,4R,6S)-6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-6-7-4-8(12)9(13)5-7/h7-9H,4-6,12H2,1-3H3/t7-,8+,9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDLJVXLPYIOWOZ-HRDYMLBCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC(C1C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]2C[C@@H]([C@H]1C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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